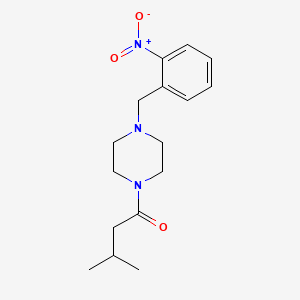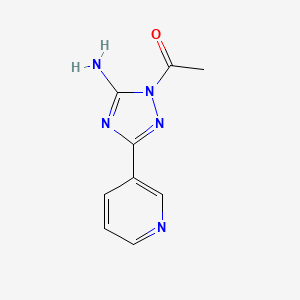
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine, also known as ANL-151, is a novel compound that has been gaining attention in the scientific community for its potential applications in various research fields.
Wirkmechanismus
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine selectively inhibits the activity of PKCε by binding to a specific site on the protein. PKCε is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PKCε, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can alter these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to have specific effects on cellular signaling pathways that are involved in addiction, chronic pain, and cancer. In addiction and chronic pain, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to reduce the development of tolerance and dependence, as well as alleviate pain. In cancer, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to induce cell death and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity, and potency. However, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine also has some limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine research, including exploring its potential therapeutic applications in addiction, chronic pain, and cancer. Additionally, further research is needed to understand the precise mechanisms of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's effects on cellular signaling pathways and to develop more potent and selective compounds based on 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's structure. Finally, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine's potential off-target effects and toxicity need to be further investigated to ensure its safety for clinical use.
Synthesemethoden
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-methylbutanoyl chloride with 2-nitrobenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has been shown to selectively inhibit the activity of a specific protein called protein kinase C epsilon (PKCε), which is involved in the development of addiction and chronic pain. 1-(3-methylbutanoyl)-4-(2-nitrobenzyl)piperazine has also been shown to have anti-tumor effects in certain types of cancer cells.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)11-16(20)18-9-7-17(8-10-18)12-14-5-3-4-6-15(14)19(21)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIYJPUHMCNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354423 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
CAS RN |
5931-97-5 |
Source


|
| Record name | 3-methyl-1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)


![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)